Cas no 89114-98-7 (Benzenamine, N-[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethyl-N-phenyl-)
89114-98-7 structure
Product Name:Benzenamine, N-[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethyl-N-phenyl-
CAS No:89114-98-7
MF:C34H29N
MW:451.60076880455
CID:611716
PubChem ID:71322181
Update Time:2025-04-19
Benzenamine, N-[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethyl-N-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethyl-N-phenyl-
- N-[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethyl-N-phenylaniline
- DTXSID10751899
- 89114-98-7
-
- Inchi: 1S/C34H29N/c1-26-22-27(2)24-33(23-26)35(31-16-10-5-11-17-31)32-20-18-28(19-21-32)25-34(29-12-6-3-7-13-29)30-14-8-4-9-15-30/h3-25H,1-2H3
- InChI Key: YOKZMCSZLFVVBE-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC(/C=C(\C2C=CC=CC=2)/C2C=CC=CC=2)=CC=1)C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 451.229999929g/mol
- Monoisotopic Mass: 451.229999929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10
- Topological Polar Surface Area: 3.2Ų
Benzenamine, N-[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethyl-N-phenyl- Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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